molecular formula C50H68ClN7O10 B1193199 N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Cat. No.: B1193199
M. Wt: 962.58
InChI Key: NDCGRXBFWCAIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 is a heterobifunctional chemical probe widely used in bioorthogonal labeling, fluorescence imaging, and PROTAC (PROteolysis-Targeting Chimera) synthesis. Its structure includes:

  • Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications.
  • Maleimide group: Reacts with thiols (e.g., cysteine residues in proteins) at pH 6.5–7.5.
  • PEG chains: PEG3 (azide-terminated) and PEG4 (maleimide-terminated) enhance water solubility and reduce steric hindrance.
  • Cy5 fluorophore: Excitation/emission maxima at 649/667 nm, ideal for red-channel imaging.

Properties

Molecular Formula

C50H68ClN7O10

Molecular Weight

962.58

IUPAC Name

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride

InChI

InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H

InChI Key

NDCGRXBFWCAIGO-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

Parameter Value Source
Molecular Weight 962.57 g/mol
Purity ≥98%
CAS Number 2107273-74-3
Storage Conditions -20°C (dark), stable for 3 years (powder)

Structural and Functional Differences

The compound is compared to three analogs with distinct functional groups and applications:

Table 1: Key Features of Comparable Compounds
Compound Name Functional Groups PEG Chain Lengths Molecular Weight (g/mol) Fluorescence (Ex/Em, nm) Reactivity Target Primary Applications
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 Azide, Maleimide PEG3, PEG4 962.57 649/667 Thiols (e.g., cysteine) PROTACs, protein labeling, imaging
N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Azide, Amine PEG3, PEG4 896.6 649/667 Carboxyls, NHS esters Bioconjugation via amine coupling
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 Azide, NHS ester PEG3, PEG4 937.5 649/667 Amines (e.g., lysine) Amine-targeted labeling, flow cytometry
N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Methyl, Maleimide PEG4, PEG3 838.42 646/662 Thiols Cell membrane penetration, imaging

Sources :

Performance and Application-Specific Advantages

Reactivity and Selectivity
  • Maleimide vs. Amine/NHS ester : Maleimide (in the main compound) selectively conjugates with thiols under physiological pH, making it ideal for cysteine-rich proteins like antibodies. In contrast, the amine and NHS ester analogs target carboxyl or lysine groups, respectively .
  • Click Chemistry Compatibility : The azide group in all compounds enables bioorthogonal labeling, but copper-free alternatives (e.g., DBCO-containing analogs) may be preferred for live-cell applications .
Solubility and Stability
  • PEG Chain Impact : Longer PEG chains (e.g., PEG4 vs. PEG3) improve aqueous solubility. For example, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 has enhanced solubility due to its PEG4 chain .
  • Storage Stability : All compounds require storage at -20°C in the dark, but NHS esters are more moisture-sensitive, necessitating stringent handling .
Fluorescence Performance
  • Cy5 Variants: Minimal structural modifications in Cy5 (e.g., Cyanine5 Minimal Dye) reduce steric interference, improving signal-to-noise ratios in imaging .

Research Findings and Practical Considerations

  • Homogeneity : Compounds with optimized PEGylation (e.g., the main compound) exhibit single-peak HPLC profiles, indicating minimal heterogeneity and high batch consistency .
  • Synthesis Challenges : Maleimide-containing compounds may undergo hydrolysis in aqueous buffers, requiring fresh preparation before use .
  • In Vivo Use: The main compound’s PEG chains enhance biocompatibility, reducing immunogenicity in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
Reactant of Route 2
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N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

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